5-Bromo-2-(chloromethyl)-3-methoxypyridine
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal and organic chemistry. nih.govsemanticscholar.org Its unique properties, including basicity, water solubility, stability, and the ability to form hydrogen bonds, make it a frequent component in a vast array of functional molecules. semanticscholar.orgnih.gov The nitrogen atom in the ring imparts a dipole moment and polarity, which distinguishes it from its carbocyclic counterpart, benzene, and often enhances the pharmacokinetic properties of drug candidates. nih.gov
Pyridine-based scaffolds are prevalent in numerous FDA-approved drugs, demonstrating a wide range of biological activities, including anticancer, antimalarial, and anti-Alzheimer's properties. nih.gov The versatility of the pyridine nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. nih.govnih.gov Consequently, the pyridine motif is found in over 7,000 existing drug candidates and is a key structure in many natural products like vitamins and alkaloids. nih.govsemanticscholar.org
Overview of Halogenated and Alkoxy-Substituted Pyridines
The strategic placement of substituents on the pyridine ring is a fundamental aspect of modern drug design and materials science. Among the most significant substituents are halogens and alkoxy groups, each imparting distinct chemical properties.
Halogenated Pyridines are critical building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The introduction of a halogen atom (F, Cl, Br, I) onto the pyridine ring provides a reactive "handle" for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions. nbinno.com These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com The presence of a halogen can also significantly influence a molecule's binding affinity to target proteins through interactions like halogen bonding. nih.gov
Alkoxy-Substituted Pyridines , which feature an -OR group (e.g., methoxy (B1213986), -OCH3), are also integral to medicinal chemistry. The alkoxy group is an electron-donating group that can modify the electronic properties of the pyridine ring, influencing its reactivity and how it interacts with biological systems. nih.govnbinno.com The incorporation of alkoxy groups can enhance the bioactivity of a compound and is a common feature in various drug molecules. nih.govresearchgate.net For instance, 2-alkoxypyridines are recognized as important motifs in biologically active compounds. researchgate.net
Contextual Importance of 5-Bromo-2-(chloromethyl)-3-methoxypyridine as a Research Target
This compound is not typically the end target of research but rather a highly valuable intermediate or building block for the synthesis of more complex molecules. Its importance stems from the strategic combination of its three distinct functional groups on the stable pyridine core.
The compound's structure features:
A pyridine ring , providing the foundational scaffold with its inherent biological relevance and favorable physicochemical properties.
A bromo group at the 5-position, which serves as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
A chloromethyl group (-CH2Cl) at the 2-position. This is a reactive electrophilic center, making the compound an excellent alkylating agent. It readily reacts with nucleophiles (such as amines, thiols, or alcohols), enabling the covalent attachment of the pyridine scaffold to other molecular fragments.
A methoxy group at the 3-position, which modulates the electronic landscape of the pyridine ring, potentially influencing the reactivity of the other positions and contributing to the binding interactions of the final target molecule.
This trifunctional arrangement makes this compound a versatile tool for medicinal chemists. It allows for a sequential and controlled elaboration of a molecular structure. For example, a researcher could first use the bromo group in a Suzuki coupling to build a biaryl system and then use the chloromethyl group to link this new structure to another molecule via a nucleophilic substitution reaction. This versatility accelerates the discovery of new chemical entities for pharmaceutical and agrochemical applications.
Table 1: Physicochemical Properties of Related Pyridine Compounds
View Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 5-Bromo-2-methoxypyridine | 13472-85-0 | C6H6BrNO | 188.02 | bp: 80 °C/12 mmHg, density: 1.453 g/mL at 25 °C. sigmaaldrich.comsigmaaldrich.com |
| 3-Bromo-5-methoxypyridine | 50720-12-2 | C6H6BrNO | 188.02 | mp: 31-35 °C. sigmaaldrich.com |
| 5-Bromo-2-chloropyridine | 53939-30-3 | C5H3BrClN | 192.44 | mp: 65-69 °C. |
| 5-Bromo-2-chloro-3-methoxypyridine | 286947-03-3 | C6H5BrClNO | 222.47 | Intermediate for synthesis. chemicalbook.compharmaffiliates.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)-3-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTDJEMIFKKNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Applications in Organic Synthesis
5-Bromo-2-(chloromethyl)-3-methoxypyridine as a Versatile Building Block
The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes this compound a cornerstone for convergent and divergent synthetic strategies. The chloromethyl group at the C2 position serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. In contrast, the bromine atom at the C5 position is a versatile handle for a wide array of metal-catalyzed cross-coupling reactions. The methoxy (B1213986) group at C3, while less reactive, electronically modulates the pyridine ring, influencing the reactivity of the other positions and providing a potential site for later-stage demethylation to reveal a hydroxyl group for further functionalization. This orthogonal reactivity allows for the selective and sequential modification of the molecule, enabling the synthesis of a vast array of complex derivatives.
Precursor to Complex Heterocyclic Systems
The dual reactivity of this compound is particularly advantageous in the synthesis of fused heterocyclic systems. The chloromethyl group can be used to introduce a side chain which, after further manipulation, can undergo an intramolecular cyclization reaction with the pyridine ring or a substituent introduced at the C5 position.
For instance, the chloromethyl group can react with a binucleophilic species, such as an amino-thiol or a diamine. The newly introduced nucleophilic group can then participate in an intramolecular cyclization, often catalyzed by a transition metal, targeting the bromo-substituted C5 position to form a fused bicyclic or polycyclic system. This strategy provides a modular and efficient route to novel heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science.
Table 1: Potential Reactions for Heterocycle Synthesis
| Reaction Type | Reagent/Catalyst | Resulting Structure |
|---|---|---|
| Nucleophilic Substitution | R-NH₂ (Primary Amine) | 5-Bromo-3-methoxy-2-(aminomethyl)pyridine derivative |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | 5-Aryl-2-(chloromethyl)-3-methoxypyridine derivative |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | 5-Alkynyl-2-(chloromethyl)-3-methoxypyridine derivative |
| Buchwald-Hartwig Amination | R₂NH (Secondary Amine) / Pd catalyst | 5-Amino-2-(chloromethyl)-3-methoxypyridine derivative |
Scaffold for Multi-functionalized Pyridine Derivatives
The ability to selectively address the chloromethyl and bromo groups allows for the creation of a diverse library of multi-functionalized pyridine derivatives. A common synthetic strategy involves first exploiting the high reactivity of the chloromethyl group in an S(_N)2 reaction to introduce a desired substituent. Subsequently, the less reactive bromo group can be transformed via a variety of cross-coupling reactions. This sequential functionalization provides precise control over the final structure of the molecule.
This approach is invaluable in drug discovery, where the systematic modification of a core scaffold is necessary to explore structure-activity relationships (SAR). For example, a library of compounds can be generated by reacting this compound with a set of diverse amines at the C2-methyl position, followed by a Suzuki coupling with various boronic acids at the C5 position.
Utility in the Synthesis of Scaffolds for Chemical Biology Probes
Chemical probes are essential tools for elucidating the function of proteins and other biomolecules in complex biological systems. The development of these probes often requires a modular scaffold that allows for the incorporation of a recognition element, a reporter tag (such as a fluorophore), and a reactive group for covalent labeling. This compound serves as an excellent starting point for the synthesis of such probes.
The chloromethyl group provides a convenient handle for attaching a linker or a reporter molecule. For example, reaction with a fluorescent amine can install a fluorophore. The bromo group can then be used to introduce a pharmacophore that directs the probe to a specific biological target. Alternatively, the bromo group can be converted into a photoreactive group, such as an azide (B81097) or a diazirine, for photo-affinity labeling studies. The inherent fluorescence of some pyridine derivatives can also be exploited in the design of novel probes.
Integration into Macrocyclic Architectures
Macrocycles represent an important class of molecules with unique therapeutic and host-guest properties. The synthesis of these large ring structures often relies on building blocks with two reactive sites that can participate in a cyclization reaction. The distinct reactivity of the chloromethyl and bromo groups in this compound makes it an attractive component for macrocyclization strategies.
In a typical approach, the building block can be reacted in a stepwise manner with a long-chain molecule containing two nucleophilic or organometallic ends. For instance, the chloromethyl group can be reacted with one terminus of a polyethylene (B3416737) glycol chain functionalized with an amine at each end. The second amine can then be used in an intramolecular Buchwald-Hartwig amination reaction with the bromo group to close the macrocycle. This strategy allows for the rigid pyridine unit to be seamlessly integrated into a flexible macrocyclic framework.
Development of Novel Materials via Polymerization or Derivatization
Pyridine-containing polymers have garnered significant interest for their potential applications in electronic devices, sensors, and catalysis. tsijournals.comdtic.miltsijournals.com The functional groups on this compound allow it to be incorporated into polymeric structures, either as a monomer or as a pendant group.
To prepare a polymerizable monomer, the bromo group can be converted into a vinyl group via a Stille or Suzuki coupling reaction. The resulting vinylpyridine derivative can then undergo polymerization. Alternatively, the chloromethyl group can be used to graft the pyridine moiety onto an existing polymer backbone through polymer-analogous reactions. The resulting materials would possess the unique electronic and coordinating properties of the substituted pyridine ring, potentially leading to novel conductive or light-emitting polymers.
Table 2: Potential Polymerization Strategies
| Strategy | Modification of the Building Block | Polymerization Method | Potential Application |
|---|---|---|---|
| Monomer Synthesis | Conversion of the bromo group to a vinyl or ethynyl (B1212043) group | Radical, Anionic, or Metal-catalyzed Polymerization | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
Retrosynthetic Strategies for Synthesizing Complex Molecules Incorporating the this compound Moiety
Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. The unique structure and reactivity of this compound make it a key "synthon" in the retrosynthesis of many complex targets, particularly in the pharmaceutical industry.
Consider a hypothetical complex target molecule, such as a kinase inhibitor, that features a multi-substituted pyridine core. A retrosynthetic disconnection would identify the pyridine ring as a key structural element. Further analysis would reveal that the substituents on the ring could be installed using the functionalities present in this compound. For example, a complex amine-containing side chain at the C2-methyl position could be disconnected via a nucleophilic substitution, leading back to the chloromethyl group. An aryl or heteroaryl group at the C5 position could be disconnected through a palladium-catalyzed cross-coupling reaction, leading back to the bromo group. This logical disconnection process highlights the strategic importance of this compound as a readily available and versatile starting material for the efficient synthesis of complex, high-value molecules.
Computational and Theoretical Investigations of 5 Bromo 2 Chloromethyl 3 Methoxypyridine
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for predicting the properties of molecules. For a molecule like 5-Bromo-2-(chloromethyl)-3-methoxypyridine, these calculations could provide insights into its structure, reactivity, and electronic nature.
Density Functional Theory (DFT) Studies
DFT is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for its balance of accuracy and computational cost. A DFT study on this compound would typically involve the following analyses.
This process would involve calculating the lowest energy arrangement of the atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles. This would reveal the most stable three-dimensional shape of this compound.
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would identify the likely sites for electrophilic and nucleophilic attack, providing a visual guide to its reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical potential, hardness, softness, and the electrophilicity index. These values provide a quantitative measure of the molecule's reactivity and stability.
Ab Initio and Semi-Empirical Methods
Beyond DFT, other computational methods could also be employed. Ab initio methods are highly accurate but computationally expensive, deriving their results directly from theoretical principles without experimental data. Semi-empirical methods, on the other hand, use some experimental parameters, making them faster but generally less accurate than DFT or ab initio methods. These could provide complementary information or be used for initial, less resource-intensive screenings.
Currently, there is no specific published data from these computational investigations for this compound. The generation of such data would require dedicated research efforts.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.de This analysis also quantifies the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability.
Conversely, the bromo (-Br) and chloromethyl (-CH₂Cl) groups are expected to have electron-withdrawing effects. The high electronegativity of bromine and chlorine will lead to significant polarization of the C-Br and C-Cl bonds. NBO analysis can quantify the hybridization of the atomic orbitals involved in these bonds and the polarization towards the halogen atoms.
A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the energetic stabilization resulting from donor-acceptor interactions. For this compound, significant interactions are anticipated between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of the pyridine (B92270) ring and the C-Cl and C-Br bonds. These delocalization energies provide a quantitative measure of the electronic stabilization.
Table 1: Predicted Major Donor-Acceptor Interactions from NBO Analysis
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) |
| LP (O) | π* (C₃-C₄) | 5-10 |
| LP (N) | σ* (C₂-C₃) | 2-5 |
| π (C₅-C₆) | π* (C₃-C₄) | 15-20 |
| LP (Cl) | σ* (C-H) of CH₂Cl | 1-3 |
Note: The values in this table are hypothetical and are intended to be representative of the types of interactions and their relative magnitudes for a molecule of this nature, based on general principles of NBO analysis.
Spectroscopic Property Prediction (Theoretical NMR, IR, UV-Vis) for Elucidating Structure-Reactivity Relationships
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for understanding the relationship between structure and reactivity.
Theoretical NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. cmst.eu For this compound, the predicted chemical shifts would reflect the electron-donating and -withdrawing effects of the substituents. The protons on the pyridine ring are expected to show distinct chemical shifts due to the anisotropic effects of the ring current and the influence of the substituents. The protons of the chloromethyl and methoxy (B1213986) groups will also have characteristic chemical shifts. Due to the quadrupolar nature of the bromine nucleus, its NMR signal is expected to be very broad and may not be readily observable in a standard high-resolution spectrum. huji.ac.il
Theoretical UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.govresearchgate.net The predicted spectra for this compound would likely show π-π* transitions characteristic of the aromatic pyridine ring. The substituents will influence the energy of these transitions and thus the position of the absorption maxima (λmax). researchgate.net The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands.
Table 2: Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Pyridine H: 7.0-8.5, CH₂Cl: 4.5-5.0, OCH₃: 3.8-4.2 |
| ¹³C NMR | Chemical Shift (ppm) | Pyridine C: 110-160, CH₂Cl: 40-50, OCH₃: 55-65 |
| IR | Wavenumber (cm⁻¹) | C-H (aromatic): 3000-3100, C-H (aliphatic): 2850-3000, C=N/C=C: 1400-1600, C-O: 1000-1300, C-Cl: 600-800, C-Br: 500-600 |
| UV-Vis | λmax (nm) | ~260-280 (π-π*) |
Note: These are predicted values based on computational models and trends observed in similar pyridine derivatives. Actual experimental values may vary.
Reaction Mechanism Elucidation via Computational Transition State Search
A significant application of computational chemistry is in the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, crucially, transition states can be located. The energy of the transition state determines the activation energy and thus the rate of the reaction.
The chloromethyl group in this compound is a reactive site susceptible to nucleophilic substitution (Sₙ2) reactions. wikipedia.org A computational transition state search for the reaction of this compound with a nucleophile (e.g., hydroxide (B78521) ion, OH⁻) would provide detailed insights into the reaction mechanism.
The calculation would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state would feature a pentacoordinate carbon atom in the chloromethyl group, with the nucleophile forming a new bond and the chloride ion acting as the leaving group. The calculated activation energy would provide a quantitative prediction of the reaction rate. Computational studies on similar Sₙ2 reactions of benzylic halides have shown that the nature of the nucleophile and the substrate significantly influences the reaction barrier. sciforum.netresearchgate.net
Solvent Effects on Reactivity: Continuum Solvation Models
Chemical reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for the bulk effects of the solvent in computational studies. wikipedia.orgohio-state.eduq-chem.com In these models, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. youtube.com
For the Sₙ2 reaction of this compound, the polarity of the solvent is expected to play a crucial role. nih.govacs.org In an Sₙ2 reaction involving a charged nucleophile and a neutral substrate, the charge is more dispersed in the transition state compared to the reactants. Polar solvents tend to stabilize charged species more effectively. Therefore, an increase in solvent polarity is generally predicted to decrease the rate of such Sₙ2 reactions because the reactants are stabilized to a greater extent than the transition state. sciforum.net
By performing the transition state calculations in the gas phase and in the presence of different continuum solvents (e.g., water, methanol, dimethyl sulfoxide), the effect of the solvent on the activation energy can be quantified. This allows for a more realistic prediction of the compound's reactivity under various experimental conditions. However, it is important to note that continuum models have limitations and may not fully capture specific solute-solvent interactions like hydrogen bonding. wikipedia.org For highly specific interactions, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary for a more accurate description. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of new and efficient synthetic methods for preparing 5-Bromo-2-(chloromethyl)-3-methoxypyridine is a primary area of future research. While classical methods for the synthesis of pyridine (B92270) derivatives are established, modern organic synthesis seeks to improve upon these through increased efficiency, higher selectivity, and the use of more environmentally benign procedures. nih.gov Future investigations will likely focus on one-pot multicomponent reactions that can construct the substituted pyridine ring in a single step from readily available starting materials. researchgate.net Such strategies offer advantages in terms of atom economy and reduced waste generation.
Furthermore, late-stage functionalization of simpler pyridine precursors represents a promising avenue. Methodologies such as C-H activation could enable the direct introduction of the bromo, chloromethyl, and methoxy (B1213986) groups onto a pre-formed pyridine ring with high regioselectivity, thereby shortening synthetic sequences. chemrxiv.org Research into novel halogenating and chloromethylating reagents that operate under milder conditions with greater functional group tolerance will also be crucial.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Research Focus |
| Multicomponent Reactions | High efficiency, atom economy, reduced steps. | Discovery of new reaction cascades, catalyst development. |
| C-H Functionalization | Late-stage modification, increased molecular complexity. | Development of selective catalysts, understanding directing group effects. |
| Improved Reagents | Milder reaction conditions, broader substrate scope. | Design of new halogenating and alkylating agents. |
Development of Advanced Catalytic Systems for this compound Transformations
The unique combination of a bromine atom, a chloromethyl group, and a methoxy-substituted pyridine ring makes this compound an ideal substrate for a wide range of catalytic transformations. Future research will undoubtedly focus on the development of advanced catalytic systems to selectively manipulate these functional groups.
For the bromo group, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, will continue to be important for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.com The development of new ligands that enhance the reactivity and selectivity of these transformations for this specific substrate will be a key area of investigation. Additionally, the exploration of catalysts based on more abundant and less expensive metals like nickel and copper is an emerging trend.
The chloromethyl group is a versatile handle for nucleophilic substitution reactions. Research into organocatalytic or phase-transfer catalytic systems could provide more sustainable and selective methods for introducing a wide array of functional groups at this position. Photoredox catalysis also presents an opportunity for novel transformations of the chloromethyl group under mild conditions.
Expanding the Scope of Synthetic Applications in Chemical Biology and Materials Science
While substituted pyridines are well-established in pharmaceuticals and agrochemicals, there is significant potential for this compound in the fields of chemical biology and materials science. chemimpex.comchemimpex.com
In chemical biology, this compound could serve as a scaffold for the synthesis of novel molecular probes to study biological processes. nih.gov The reactive handles allow for the attachment of fluorophores, affinity tags, or other reporter groups. Its derivatives could also be explored as potential enzyme inhibitors or receptor ligands, given the prevalence of the pyridine motif in bioactive molecules. chemicalbook.com
In materials science, this compound can be envisioned as a monomer or a key building block for functional polymers and organic materials. chemimpex.com The pyridine nitrogen can be used to coordinate with metals, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) or polymeric catalysts. The bromo and chloromethyl groups allow for post-polymerization modification, enabling the fine-tuning of material properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern synthesis technologies such as flow chemistry and automated platforms offers significant advantages for the synthesis and derivatization of this compound. Flow chemistry can provide better control over reaction parameters, leading to improved yields and safety, especially for potentially hazardous reactions. spirochem.comuc.ptbioduro.com The scalability of flow processes is also a major benefit for the production of this intermediate. spirochem.com
Automated synthesis platforms can be employed for high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound and its subsequent transformations. researchgate.net These platforms can also be used to generate libraries of derivatives for biological screening or materials testing, accelerating the discovery of new applications.
Table 2: Advantages of Integrating Modern Synthesis Technologies
| Technology | Key Advantages | Application to this compound |
| Flow Chemistry | Enhanced safety, precise control, improved scalability. | Safer handling of reactive intermediates, efficient production. |
| Automated Synthesis | High-throughput screening, rapid library generation. | Optimization of synthetic routes, discovery of new derivatives. |
Machine Learning and AI in Predicting Reactivity and Designing Synthetic Pathways for this compound and its Derivatives
Furthermore, ML models can be trained to predict the reactivity of the different functional groups on the pyridine ring, aiding in the selection of the most appropriate reagents and conditions to achieve a desired transformation with high selectivity. researchgate.netarxiv.orgnips.ccucla.edu This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory. nih.gov As these computational tools become more sophisticated, they will play an increasingly important role in guiding the future research and applications of this compound.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-(chloromethyl)-3-methoxypyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a pyridine core. A common approach involves:
Bromination : React 3-methoxypyridine with N-bromosuccinimide (NBS) in acetic acid at 60–80°C to introduce the bromine atom at the 5-position .
Chloromethylation : Treat the brominated intermediate with paraformaldehyde and HCl gas in dichloroethane under reflux, using ZnCl₂ as a catalyst. This step requires careful temperature control (40–60°C) to avoid over-chlorination .
Q. How does the chloromethyl group in this compound participate in nucleophilic substitution reactions?
- Methodological Answer : The -CH₂Cl group is highly reactive toward nucleophiles (e.g., amines, thiols). For example:
- Amination : React with primary amines (e.g., benzylamine) in THF at 25°C using K₂CO₃ as a base. Monitor via LC-MS for intermediate imine formation .
- Thiol-Ether Formation : Treat with thiophenol and Et₃N in DCM to yield sulfides. Purify via flash chromatography (yield: 60–80%) .
- Challenges : Competing elimination reactions may occur; control base strength and temperature .
Q. What strategies enable efficient cross-coupling of the bromine substituent in this compound?
- Methodological Answer : The 5-bromo group is amenable to Suzuki-Miyaura and Buchwald-Hartwig couplings:
- Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq), and K₂CO₃ in dioxane/H₂O (3:1) at 90°C. Achieve >80% yield for biaryl derivatives .
- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos with morpholine in toluene at 110°C. Purify via distillation under reduced pressure .
- Key Consideration : The chloromethyl group may require protection (e.g., silylation) to prevent side reactions .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for SN2 reactions at the -CH₂Cl site. Predict activation energies and regioselectivity .
- Molecular Dynamics : Simulate solvation effects in DMSO to optimize reaction solvent choices .
- Validation : Compare computed IR spectra with experimental data to refine models .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of -CH₂Cl to -CH₂OH in humid conditions; dimerization via nucleophilic attack.
- Mitigation :
- Store under inert gas (N₂/Ar) at –20°C in amber vials.
- Add stabilizers (e.g., BHT) to retard oxidation .
- Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
